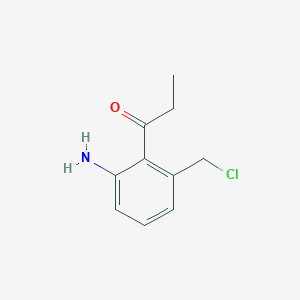

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an aromatic ketone featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a chloromethyl (-CH₂Cl) group at the 6-position, linked to a propan-1-one moiety. The amino group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility in acidic environments . The chloromethyl group is a reactive site for further functionalization, as seen in urea derivatives (e.g., ) and fluorinated analogs (e.g., ). Such modifications are critical in drug design, as exemplified by BACE1 inhibitors containing amino-propanone motifs .

Preparation Methods

The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative that has substituents amenable to further functionalization.

Chloromethylation: Introduction of the chloromethyl group can be achieved through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through various carbonylation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloromethyl group to a methyl group.

Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form various derivatives.

Condensation: The amino group can participate in condensation reactions to form imines or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets:

Molecular Targets: The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Reactivity Trends

- Amino Group Impact: The 2-amino substituent in the target compound differentiates it from halogenated analogs (e.g., ’s fluoromethoxy derivative).

- Chloromethyl Reactivity : Chloromethyl groups are versatile intermediates. In , chloromethyl-thiazole derivatives are used to synthesize urea compounds (yields ~50–58%), suggesting similar utility for the target compound .

- Halogen Effects : Fluorine or chlorine substituents (e.g., ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

Research Findings and Data

Physicochemical Data

- Fluorinated analogs () exhibit molar masses ranging from 216.64 to 228.66 g/mol, reflecting substituent contributions .

- Hydroxy-substituted analogs () demonstrate increased solubility due to hydrogen bonding, a trait likely shared with the target compound’s amino group .

Commercial and Patent Relevance

- Suppliers like Alichem Inc. market trifluoromethylthio-phenylpropanones (), indicating industrial interest in halogenated ketones .

- Patent EP Bulletin () includes amino-chlorophenyl motifs in solid dosage forms, underscoring pharmaceutical applications .

Biological Activity

1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring. Its molecular formula is C11H12ClN and it has a molecular weight of 232.10 g/mol. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound allows for diverse reactivity patterns, which are crucial for its biological activity. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl and propanone groups can engage in covalent bonding with nucleophilic sites. This dual capability enhances its interaction with various biomolecules, potentially modulating enzyme or receptor activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving quantitative structure-activity relationship (QSAR) analysis, compounds with similar structural features demonstrated effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chloromethyl group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has shown potential in inhibiting the proliferation of several tumor cell lines with effective concentrations (EC50) ranging from 1 to 3 μM. Mechanistic studies suggest that it may disrupt cellular acetylation processes, impacting gene expression related to cancer progression . The ability to form stable interactions with DNA and other cellular components positions this compound as a candidate for further anticancer drug development.

Study on Antimicrobial Efficacy

A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted the significance of structural modifications in enhancing antimicrobial activity. Compounds sharing structural similarities with this compound were found to be effective against Escherichia coli and Candida albicans, indicating that variations in substituents could lead to improved biological outcomes .

Anticancer Mechanism Investigation

In another investigation focusing on the mechanism of action of similar compounds, it was observed that those containing halogenated phenyl rings exhibited enhanced cytotoxicity against leukemia cells. The study emphasized the importance of functional group positioning on biological activity, suggesting that further modifications to this compound could yield even more potent derivatives .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C11H12ClN | Amino, chloromethyl, propanone groups | Antimicrobial, anticancer |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | C10H12ClN | Lacks chloromethyl group | Moderate antimicrobial |

| 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one | C11H12BrN | Contains bromine instead of chlorine | Varying reactivity profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one, and what experimental parameters optimize yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of a substituted benzene precursor, followed by chloromethylation and amination . Key steps include:

- Introducing the propanone moiety using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Chloromethylation at the 6-position using chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ .

- Selective amination at the 2-position via nucleophilic substitution with ammonia or protected amines.

Optimization : Reaction temperatures (0–5°C for acylation), stoichiometric control of chloromethylating agents, and inert atmospheres (N₂/Ar) improve reproducibility.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), chloromethyl (-CH₂Cl, δ ~4.5 ppm), and amino protons (δ 1.5–2.5 ppm, broad if free -NH₂) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~200 ppm) and chloromethyl carbons (δ ~45 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.05) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., space group P2₁/c for monoclinic systems) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refinement (SHELXL) :

- Address disorder in the chloromethyl group by refining occupancy factors.

- Apply restraints to the amino group’s thermal motion if dynamic disorder is observed.

- Validate with R < 0.05 and wR < 0.10 .

- Challenges : Twinning or weak diffraction due to flexible chloromethyl groups may require high-resolution data (≤ 0.8 Å) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions, and how can competing pathways be controlled?

- Methodological Answer :

- Reactivity : The -CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) but may compete with elimination (E2) under basic conditions.

- Control Strategies :

- Use polar aprotic solvents (DMF, DMSO) to favor SN2.

- Maintain low temperatures (-20°C) and excess nucleophile (e.g., NaN₃) to suppress elimination .

- Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc) and ¹H NMR to detect byproducts.

Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties, and how do they correlate with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .

- Correlation : Compare computed IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FT-IR to validate accuracy.

- AIM Theory : Analyze bond critical points to quantify intra/intermolecular interactions (e.g., hydrogen bonding involving the amino group) .

Q. How can this compound serve as a precursor in medicinal chemistry, and what structural analogs have demonstrated bioactivity?

- Methodological Answer :

- Applications :

- The amino and chloromethyl groups enable derivatization into Schiff bases (antimicrobial agents) or heterocycles (kinase inhibitors).

- Analog bupropion (1-(3-chlorophenyl)-2-[(tert-butyl)amino]propan-1-one) is a known antidepressant, highlighting the scaffold’s relevance .

- Synthetic Pathways :

- React with hydrazines to form hydrazones (antitubercular activity) .

- Couple with sulfonamides via Mitsunobu reaction for protease inhibition .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Source Identification : Cross-reference solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NH₂ peaks) .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., oxidation of -CH₂Cl to -COOH).

- Crystallographic Validation : Compare experimental NMR with X-ray-derived bond lengths/angles to confirm tautomerism or polymorphism .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-[2-amino-6-(chloromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6,12H2,1H3 |

InChI Key |

QCRLJROZIDZTGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1N)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.